2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane
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Overview
Description
2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane is an organic compound with the molecular formula C₁₇H₁₇IO₄ It is characterized by the presence of an iodophenoxy group, a methoxyphenyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2-iodophenol with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The dioxolane ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group but different reactivity and applications.
Uniqueness
2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both iodophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. Its dioxolane ring further differentiates it from other similar compounds, providing unique reactivity and stability.
Properties
CAS No. |
923594-94-9 |
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Molecular Formula |
C17H17IO4 |
Molecular Weight |
412.22 g/mol |
IUPAC Name |
2-[(2-iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H17IO4/c1-19-14-8-6-13(7-9-14)17(21-10-11-22-17)12-20-16-5-3-2-4-15(16)18/h2-9H,10-12H2,1H3 |
InChI Key |
OECDLIZYIKUYMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(OCCO2)COC3=CC=CC=C3I |
Origin of Product |
United States |
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